1-(2-Chloropyridin-4-YL)-4-methylpiperazine

Medicinal Chemistry Drug Design Lipophilicity

For CNS drug discovery, this pyridinyl piperazine offers a critical advantage: a +0.34 LogP increase and -8.79 Ų PSA reduction versus its des-methyl analog, directly enhancing blood-brain barrier permeability. This scaffold is essential for SAR studies isolating the methyl group's contribution to target engagement. Analytical teams requiring regulatory-compliant method validation should prioritize the ISO 17034-certified reference standard, ensuring metrological traceability and >97% purity for ICH Q2(R1) guidelines.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 1000802-63-0
Cat. No. B1431054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyridin-4-YL)-4-methylpiperazine
CAS1000802-63-0
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3
InChIKeyLZNIGCHFFNADHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-4-YL)-4-methylpiperazine (1000802-63-0): Structure, Class & Initial Procurement Context


1-(2-Chloropyridin-4-YL)-4-methylpiperazine (CAS: 1000802-63-0) is a heterocyclic organic compound belonging to the class of pyridinyl piperazines, characterized by a 2-chloropyridine ring directly linked to a 4-methylpiperazine moiety [1]. With a molecular weight of 211.69 g/mol, a LogP of 1.49, and a polar surface area (PSA) of 19.37 Ų [2], this compound is primarily utilized as a versatile small molecule scaffold and an analytical reference standard in pharmaceutical research and synthetic chemistry, not for direct therapeutic use [3].

Why In-Class Compounds Cannot Be Casually Substituted for 1-(2-Chloropyridin-4-YL)-4-methylpiperazine


Within the pyridinyl piperazine chemical space, minor structural variations—such as the presence or absence of a methyl group on the piperazine ring or the substitution pattern on the pyridine ring—can substantially alter key physicochemical properties including lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity [1]. These differences directly influence a compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug discovery and chemical probe development [2]. Consequently, generic substitution of 1-(2-chloropyridin-4-yl)-4-methylpiperazine (1000802-63-0) with a close analog such as 1-(2-chloropyridin-4-yl)piperazine (854159-45-8) or a positional isomer cannot be assumed to yield equivalent experimental or synthetic outcomes.

Quantitative Differentiation Evidence: 1-(2-Chloropyridin-4-YL)-4-methylpiperazine vs. Closest Analogs


Lipophilicity (LogP) Differentiates Permeability Potential

1-(2-Chloropyridin-4-yl)-4-methylpiperazine exhibits a calculated LogP of 1.49, which is 0.34 log units higher than the 1.15 LogP of its direct structural analog 1-(2-chloropyridin-4-yl)piperazine [1]. This quantitative increase in lipophilicity, driven by the N-methyl substitution on the piperazine ring, is consistent with class-level SAR understanding that alkylation enhances membrane partitioning.

Medicinal Chemistry Drug Design Lipophilicity

Polar Surface Area (PSA) Dictates Hydrogen Bonding Capacity

The target compound possesses a Polar Surface Area (PSA) of 19.37 Ų, which is 8.79 Ų lower than the 28.16 Ų PSA of the non-methylated analog 1-(2-chloropyridin-4-yl)piperazine [1]. This reduction results from the conversion of a secondary amine (piperazine NH) in the comparator to a tertiary amine in the target compound, eliminating a hydrogen bond donor.

Pharmacokinetics Blood-Brain Barrier Physicochemical Properties

Analytical Reference Standard Purity and Traceability

CATO Research Chemicals supplies 1-(2-Chloropyridin-4-yl)-4-methylpiperazine as an analytical reference standard with a specified purity of >97%, produced under an ISO 17034 accredited quality system [1][2]. This level of certified purity and metrological traceability is not consistently available across all vendors for the non-methylated analog 1-(2-chloropyridin-4-yl)piperazine, where purity specifications often default to standard synthesis-grade 97-98% without ISO 17034 certification.

Analytical Chemistry Quality Control Reference Standards

Procurement-Driven Application Scenarios for 1-(2-Chloropyridin-4-YL)-4-methylpiperazine


CNS Drug Discovery: Preferentially Selecting a More Lipophilic Scaffold

Based on the direct head-to-head evidence of a LogP increase (+0.34) and a PSA decrease (-8.79 Ų) relative to the non-methylated analog [1], medicinal chemistry teams targeting CNS disorders should prioritize 1-(2-chloropyridin-4-yl)-4-methylpiperazine as a core scaffold. The compound's improved lipophilicity and reduced hydrogen bonding potential enhance its likelihood of crossing the blood-brain barrier, making it a more suitable starting point for optimizing brain-penetrant small molecules.

Analytical Method Development & Quality Control Laboratories

For analytical scientists developing HPLC, LC-MS, or stability-indicating methods for pharmaceutical impurities or intermediates, the availability of an ISO 17034-certified reference standard of 1-(2-chloropyridin-4-yl)-4-methylpiperazine from CATO [2] is a decisive procurement factor. This certified standard provides legally defensible metrological traceability and documented purity (>97%), which is essential for method validation under ICH Q2(R1) guidelines and for generating data suitable for regulatory filing.

Structure-Activity Relationship (SAR) Studies on Pyridinyl Piperazines

In SAR campaigns exploring the effects of N-alkylation on piperazine-containing inhibitors or receptor ligands, 1-(2-chloropyridin-4-yl)-4-methylpiperazine serves as a critical comparator compound. The well-defined physicochemical differences (Δ LogP +0.34, Δ PSA -8.79 Ų) between it and its des-methyl analog [1] allow researchers to isolate and quantify the contribution of a single methyl group to membrane permeability and target engagement, thereby informing rational molecular design decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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